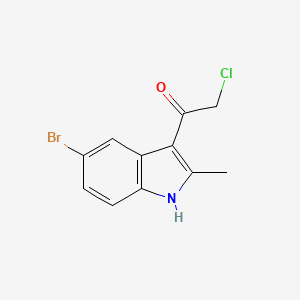

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone

説明

1-(5-Bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone (CAS: 65040-36-0) is a halogenated indole derivative characterized by a 2-chloroethanone group at the indole’s 3-position, a bromine atom at the 5-position, and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₉BrClNO, with a molecular weight of 294.56 g/mol . Its synthesis typically involves Friedel-Crafts acylation of 5-bromo-2-methylindole with chloroacetyl chloride, followed by purification via column chromatography .

特性

IUPAC Name |

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO/c1-6-11(10(15)5-13)8-4-7(12)2-3-9(8)14-6/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKKCSKGZHODTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone typically involves the following steps:

Bromination: The starting material, 2-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Chlorination: The brominated product is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloroethanone group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.

化学反応の分析

Types of Reactions

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine or chlorine atoms under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid.

科学的研究の応用

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the biological activity of indole derivatives.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for these targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The compound’s structural analogs vary in substituents at the indole core or the ethanone moiety, leading to distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

- Halogen Effects : Replacement of -Cl with -CF₃ (as in ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- N-Substitution : Tosyl groups (e.g., ) improve stability and solubility but reduce metabolic liability compared to unprotected indoles.

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs like 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone melt at 172–178°C, suggesting higher crystallinity due to -CF₃.

- Solubility : Tosyl-protected analogs are soluble in polar aprotic solvents (e.g., DMF), whereas the target compound’s solubility in water is likely <1 mg/mL .

生物活性

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone is a synthetic compound belonging to the indole family, characterized by its unique chemical structure featuring a bromine atom at the 5-position and a chloroethanone moiety at the 2-position. This compound has garnered interest in biological research due to its potential therapeutic applications and mechanisms of action.

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone |

| Molecular Formula | C11H9BrClNO |

| Molecular Weight | 286.55 g/mol |

| CAS Number | 843638-48-2 |

Synthesis

The synthesis of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone typically involves:

- Bromination : The starting material, 2-methylindole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).

- Chlorination : The brominated product undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloroethanone group.

The biological activity of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biological pathways. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity and specificity, potentially leading to significant pharmacological effects.

Therapeutic Potential

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone has shown promise in several therapeutic areas:

- Neuroprotection : Research indicates that compounds similar to this indole derivative may inhibit mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases such as Parkinson's Disease and HIV-associated neurocognitive disorders .

- Anti-inflammatory Effects : The compound could modulate inflammatory responses by inhibiting cytokine release in microglial cells, as seen in preclinical models .

Study on MLK3 Inhibition

A study published in the Journal of Biological Chemistry highlighted the efficacy of MLK3 inhibitors in preventing neuronal death in models of neurodegeneration. The compound URMC-099, structurally related to 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone, demonstrated significant neuroprotective effects by inhibiting MLK3 activity with an IC₅₀ value of 14 nM .

Cytokine Release Modulation

In vitro studies have shown that indole derivatives can inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells. This suggests a potential role for 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone in managing neuroinflammation associated with chronic neurological conditions .

Comparative Analysis with Similar Compounds

The unique structural features of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone distinguish it from other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid | Acetic acid instead of chloroethanone | Moderate anti-inflammatory properties |

| 2-methyl-1H-indol-3-yloxyacetic acid | Lacks halogens | Limited neuroprotective effects |

Q & A

Q. What statistical methods analyze substituent effects on reaction yields?

- Multivariate regression or ANOVA identifies significant variables (e.g., solvent polarity, reaction time). Principal Component Analysis (PCA) clusters successful reactions, guiding optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。